molecular formula C20H19N3O B5805309 5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5805309
M. Wt: 317.4 g/mol
InChI Key: LPJFZENNIDIMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as P7C3 and has been found to have neuroprotective effects in preclinical studies. In

Mechanism of Action

The mechanism of action of P7C3 is not fully understood. However, it has been proposed that P7C3 may promote the survival of neurons by inhibiting the activity of proapoptotic proteins and activating antiapoptotic proteins. P7C3 has also been found to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule critical for cellular metabolism and energy production.
Biochemical and Physiological Effects:
P7C3 has been found to enhance the survival of neurons in the brain and has been shown to have anti-inflammatory effects. In addition, P7C3 has been found to increase the levels of NAD+ in cells, which may have beneficial effects on cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One advantage of P7C3 is its neuroprotective effects, which make it a valuable tool for studying the survival of neurons in the brain. However, P7C3 has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.

Future Directions

There are several future directions for research on P7C3. One area of focus is the development of more stable and soluble analogs of P7C3 that can be used in experiments. Another area of focus is the investigation of the mechanism of action of P7C3 and its effects on cellular metabolism and energy production. Finally, the potential applications of P7C3 in the treatment of neuroinflammatory disorders and neurodegenerative diseases such as Parkinson's disease are areas of active research.

Synthesis Methods

The synthesis of P7C3 involves the reaction of 1-naphthyl hydrazine with 2-methyl-3-bromopropionic acid in the presence of potassium carbonate. The resulting intermediate is then reacted with isopropylamine to yield P7C3. This synthesis method has been optimized and can be carried out on a large scale.

Scientific Research Applications

P7C3 has been shown to have neuroprotective effects in preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. P7C3 has also been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region affected in Parkinson's disease. In addition, P7C3 has been found to have anti-inflammatory effects and may have potential applications in the treatment of neuroinflammatory disorders.

properties

IUPAC Name

2-methyl-3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-12(2)17-11-18(24)23-20(21-17)19(13(3)22-23)16-10-6-8-14-7-4-5-9-15(14)16/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJFZENNIDIMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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